molecular formula C6H11NO2 B2677024 3-(Methoxymethyl)pyrrolidin-2-one CAS No. 148520-27-8

3-(Methoxymethyl)pyrrolidin-2-one

Cat. No. B2677024
M. Wt: 129.159
InChI Key: XTEMPDFELJHZGO-UHFFFAOYSA-N
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Description

“3-(Methoxymethyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 148520-27-8 . It has a molecular weight of 129.16 . The IUPAC name for this compound is 3-(methoxymethyl)-2-pyrrolidinone . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(Methoxymethyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of “3-(Methoxymethyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

The pyrrolidine ring in “3-(Methoxymethyl)pyrrolidin-2-one” and its derivatives are involved in various chemical reactions . These reactions are influenced by steric factors and can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .


Physical And Chemical Properties Analysis

“3-(Methoxymethyl)pyrrolidin-2-one” is a liquid at room temperature . It has a molecular weight of 129.16 .

Scientific Research Applications

Chemical Transformations

3-(Methoxymethyl)pyrrolidin-2-one is involved in several chemical transformations. For example, 3-Methoxypiperidines can be converted into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide, which proceeds via an intermediate bicyclic aziridinium ion. This transformation is noteworthy as it represents a rare conversion of piperidines into pyrrolidines (Tehrani et al., 2000).

Crystallography and Molecular Structure

Studies on related compounds like 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one have contributed to the understanding of molecular structures and crystallography. For instance, the pyrrolidin-2-one ring in this compound adopts an envelope conformation with certain substituents being mutually cis. This type of structural analysis helps in understanding intermolecular interactions and molecular arrangements in crystals (Mohammat et al., 2008).

Potential Medical Applications

Compounds derived from 3-(Methoxymethyl)pyrrolidin-2-one have been explored for medical applications. For example, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds were found to have comparable anti-inflammatory activities to indomethacin, with reduced ulcerogenic effects, making them potential candidates for clinical applications (Ikuta et al., 1987).

Synthesis and Functionalization

3-(Methoxymethyl)pyrrolidin-2-one plays a role in the synthesis and functionalization of various compounds. For instance, pyrrole coupling chemistry involving derivatives of pyrrolidin-2-ones has led to the development of materials with promising electrochromic and ion receptor properties. These materials exhibit strong stability, reversible redox processes, and good electrochromic properties, making them suitable for practical applications like metal recovery and ion sensors (Mert et al., 2013).

Magnetic and Optical Properties

The compound has also been used in the synthesis of new families of lanthanide clusters. These clusters display dual physical properties such as single-molecule magnetism behavior and intense red photoluminescence, which are of significant interest in the fields of magnetics and optics (Alexandropoulos et al., 2011).

Safety And Hazards

The safety data sheet for “3-(Methoxymethyl)pyrrolidin-2-one” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

3-(methoxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-4-5-2-3-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEMPDFELJHZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)pyrrolidin-2-one

CAS RN

148520-27-8
Record name 3-(methoxymethyl)pyrrolidin-2-one
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